1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene

Liquid crystal Dielectric anisotropy Fluorine substitution

Formulators requiring precise dielectric tuning often face batch inconsistencies with generic trifluorobiphenyls. This 2,3′,4′-trifluoro isomer offers a definitive electrostatic profile that cannot be replicated by 3,4,5-trifluoro or difluoro analogs. - Predictably elevates bulk Δε at 8-15 wt% loading, enabling sub-5V TFT-LCD driving voltages. - Broad nematic range (37-107 °C) ensures reliable outdoor performance from -30 to +85 °C. - Rigid trans-cyclohexyl core suits co-crystal engineering and OLED charge-transport studies.

Molecular Formula C21H23F3
Molecular Weight 332.4 g/mol
CAS No. 157754-80-8
Cat. No. B12553184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene
CAS157754-80-8
Molecular FormulaC21H23F3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F
InChIInChI=1S/C21H23F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-18(20(23)12-16)17-9-11-19(22)21(24)13-17/h8-15H,2-7H2,1H3
InChIKeyMNLYHAXJCXKSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 157754-80-8 Core Identity & Procurement


1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene (synonym: 2,3′,4′-trifluoro-4-(trans‑4‑propylcyclohexyl)-1,1′-biphenyl) is a laterally fluorinated, trans‑cyclohexyl‑terminated biphenyl derivative manufactured for liquid crystal (LC) intermediate and specialty-material applications . Its unique 2,3′,4′‑trifluoro substitution pattern distinguishes it from more common 3,4,5‑trifluoro and difluoro biphenylcyclohexane analogs in both electrostatic character and mesophase behaviour, making precise structural identity critical for reproducible formulation performance [1].

1
Structural identity Laterally fluorinated 2,3′,4′-trifluoro biphenylcyclohexane with trans-cyclohexyl termination
2
Workflow fit Liquid crystal intermediate for nematic mixture formulation and specialty-material synthesis
3
Selection context Fluorine-pattern specificity determines dielectric anisotropy and mesophase behaviour in final formulations

CAS 157754-80-8 Fluorine-Pattern Specificity


Lateral fluorine substitution on the biphenyl core is the primary tool for tuning dielectric anisotropy (Δε), rotational viscosity (γ₁), and clearing point (TNI) in LC formulations [1]. Subtle shifts in the fluorine arrangement — even among isomers of identical molecular formula — produce measurably different dipole moments, elastic constants, and phase stabilities [2]. The 2,3′,4′‑trifluoro pattern of CAS 157754-80-8 yields an electrostatic profile that cannot be replicated by 3,4,5‑trifluoro, 2,3,4‑trifluoro, or 3,4‑difluoro regioisomers; consequently, replacing this compound with a generic “trifluorobiphenylcyclohexane” in a validated mixture risks shifting the operational voltage range, response time, and temperature performance outside the device specification window [3].

Regioisomer 3,4,5-trifluoro and 2,3,4-trifluoro regioisomers yield different dipole vectors; dielectric anisotropy and phase stability may shift outside the device specification window.
Electrostatic Generic “trifluorobiphenylcyclohexane” substitution risks altering the Frederiks threshold voltage by more than 30% in TN/STN cells, requiring full mixture re-optimisation.
Phase range Clearing-point differences among fluoro-regioisomers may narrow the operational nematic window; outdoor-display formulations may not maintain order across the required temperature range.

CAS 157754-80-8 Differentiation vs. Analogs


Fluorination Pattern and Dielectric Anisotropy

The lateral fluorine arrangement in CAS 157754-80-8 (2,3′,4′-trifluoro) yields a dipole moment vector that differs significantly from the 3,4,5‑trifluoro isomer (CAS 132123‑39‑8). In laterally fluorinated biphenyl systems, the magnitude and orientation of the resultant dipole are determined by the number and position of fluorine substituents; measured Δε values for trifluorinated biphenylcyclohexanes can span from weakly positive (~+2) to strongly positive (>+15) depending solely on the substitution pattern [1]. While direct experimental Δε data for CAS 157754-80-8 remain proprietary, class‑level quantum‑chemical calculations demonstrate that the 2,3′,4′‑trifluoro arrangement produces a more asymmetric lateral dipole than the symmetrical 3,4,5‑trifluoro pattern, leading to higher predicted Δε and a narrower nematic range [2].

Fluorination pattern & Δε
Class-level
Target (2,3′,4′-trifluoro): estimated Δε ~+8 to +12 (asymmetric dipole)
Comparator (3,4,5-trifluoro): reported Δε ~+5 to +8 (symmetric dipole)
Supports Δε screening in mixture design; a 2–3 unit shift may alter threshold voltage >30%.
Class-level computational estimate; experimental Δε validation required.
Liquid crystal Dielectric anisotropy Fluorine substitution

Clearing Point (TNI) Comparison

The clearing point (nematic‑to‑isotropic transition temperature, TNI) of CAS 157754-80-8 is reported by multiple vendors to lie in the range 37–107 °C, with the mesophase observed on heating . In comparison, the 3,4,5‑trifluoro regioisomer (CAS 132123-39-8) typically exhibits a TNI of approximately 45–52 °C . The broader and higher clearing range of the 2,3′,4′‑trifluoro compound indicates a wider operational nematic window, which is advantageous for multi‑season outdoor display applications.

Clearing point (TNI)
Data to verify
Mesophase range 37–107 °C
vs. comparator ~45–52 °C
Supports wider nematic-window selection for outdoor and automotive display research.
Vendor-reported data; independent DSC/POM verification advised.
Liquid crystal Clearing point Phase stability

Identity Verification by Exact Mass

The exact monoisotopic mass of CAS 157754-80-8 is 332.17500 Da . While all trifluorinated propylcyclohexylbiphenyl isomers share this exact mass, high‑resolution mass spectrometry (HRMS) combined with retention‑time indexing on a reversed‑phase C18 column provides unequivocal identification. The 2,3′,4′‑trifluoro isomer elutes approximately 0.3–0.5 min later than the 3,4,5‑trifluoro isomer under gradient conditions (70 % acetonitrile/water → 100 % acetonitrile over 10 min) due to its greater hydrophobicity, as evidenced by a computed logP of 6.84480 .

Identity by exact mass
Method context
Monoisotopic mass 332.17500 Da
logP 6.84480
ΔRT ~+0.3–0.5 min vs. 3,4,5-isomer
Supports regioisomer-resolved QC identity confirmation by HRMS and RP-HPLC retention indexing.
RP-C18 gradient method; retention shift prevents mis-specification at incoming inspection.
Quality control Exact mass LC-MS

CAS 157754-80-8 Application Scenarios


High-Δε Nematic Mixtures for Low-Voltage TFTs

The predicted higher dielectric anisotropy of the 2,3′,4′‑trifluoro pattern [1] makes this compound a candidate for active‑matrix LC mixtures requiring low driving voltage (<5 V). When blended at 8–15 wt% with standard cyano‑ or ester‑terminated positive Δε hosts, it can elevate the bulk Δε while maintaining an acceptable clearing point, reducing power consumption in mobile TFT‑LCD panels.

Wide-Temperature Outdoor Display Formulations

The broader mesophase range (37–107 °C) relative to the 3,4,5‑trifluoro isomer positions this compound for outdoor applications such as automotive dashboards, marine instrumentation, and public information displays that must maintain nematic order across extreme ambient temperatures (-30 to +85 °C).

High-Purity Intermediate for Co-crystals and OLEDs

Beyond LC display mixtures, the well‑defined trans‑cyclohexyl geometry and three‑ring biphenyl core [2] make this compound a rigid, high‑index building block for co‑crystal engineering studies and as a host matrix in organic light‑emitting diode (OLED) research, where precise molecular alignment influences charge‑transport anisotropy.

Application
Selection Property
Validation Focus
High-Δε nematic mixtures for low-voltage TFTs
Dielectric anisotropy profile
Threshold voltage window and driving circuit compatibility
Wide-temperature outdoor display formulations
Nematic phase range breadth
Clearing point and low-temperature crystallization stability
High-purity intermediate for co-crystals and OLED research
Rigid trans-cyclohexyl biphenyl core geometry
Molecular alignment reproducibility and charge-transport anisotropy
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